molecular formula C24H20N4O2 B504760 5-BENZAMIDO-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

5-BENZAMIDO-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B504760
M. Wt: 396.4g/mol
InChI Key: GZMPLHYQWQVZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BENZAMIDO-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4g/mol

IUPAC Name

5-benzamido-N-(2-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-17-10-8-9-15-21(17)26-24(30)20-16-25-28(19-13-6-3-7-14-19)22(20)27-23(29)18-11-4-2-5-12-18/h2-16H,1H3,(H,26,30)(H,27,29)

InChI Key

GZMPLHYQWQVZMK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZAMIDO-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzamido group: This step involves the acylation of the pyrazole ring with benzoyl chloride.

    Substitution with the methylphenyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-BENZAMIDO-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicine, these compounds may be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and analgesic properties.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-BENZAMIDO-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can involve binding to the active site or allosteric sites of the target protein.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    3,5-Diphenyl-1H-pyrazole: Studied for its potential as an anticancer agent.

    4-Amino-1,2,4-triazole: Used as a herbicide and studied for its enzyme inhibitory activity.

Uniqueness

5-BENZAMIDO-N-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzamido and methylphenyl groups can enhance its binding affinity to certain biological targets, making it a compound of interest for further research.

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